

# A Technical Guide to 4-(Trifluoromethyl)pyrimidine: Commercial Availability, Synthesis, and Applications

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## Compound of Interest

Compound Name: **4-(Trifluoromethyl)pyrimidine**

Cat. No.: **B162611**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(Trifluoromethyl)pyrimidine**, a key building block in medicinal chemistry and agrochemical research. The strategic incorporation of the trifluoromethyl group into the pyrimidine scaffold often imparts desirable properties such as enhanced metabolic stability, increased bioavailability, and improved biological activity. This document details its commercial availability from various suppliers, provides an illustrative synthesis protocol, and visualizes a general experimental workflow.

## Commercial Availability and Suppliers

**4-(Trifluoromethyl)pyrimidine** (CAS No. 136547-16-5) is commercially available from a range of suppliers, catering to both research and bulk manufacturing needs. The table below summarizes key information from various suppliers. Please note that pricing and availability are subject to change and it is recommended to inquire directly with the suppliers for the most current information.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Additional Notes
NINGBO INNO PHARMCEM CO.,LTD. [1]	4-(trifluoromethyl)pyrimidine	136547-16-5	C <sub>5</sub> H <sub>3</sub> F <sub>3</sub> N <sub>2</sub>	148.09	Not specified	Offers manufacturing capabilities from laboratory to large scale.
Santa Cruz Biotechnology, Inc. [2]	4-(Trifluoromethyl)pyrimidine	136547-16-5	C <sub>5</sub> H <sub>3</sub> F <sub>3</sub> N <sub>2</sub>	148.09	Not specified	Biochemical for research purposes.
Sigma-Aldrich	4-(Trifluoromethyl)pyrimidine	136547-16-5	C <sub>5</sub> H <sub>3</sub> F <sub>3</sub> N <sub>2</sub>	148.09	Not specified	Part of their extensive chemical portfolio.
Thermo Scientific Chemicals [3][4]	4-Hydroxy-2-(trifluoromethyl)pyrimidine	1546-80-1	C <sub>5</sub> H <sub>3</sub> F <sub>3</sub> N <sub>2</sub> O	164.09	97%	A derivative of the core compound.
Fluorochem [5]	4,5,6-Trifluoro-2-trifluoromethyl-pyrimidine	27077-33-4	C <sub>5</sub> F <sub>6</sub> N <sub>2</sub>	Not specified	Not specified	A fluorinated analog.
Parchem [6]	4-(Trifluoromethyl)Pyrimidine-5-	220880-12-6	C <sub>6</sub> H <sub>3</sub> F <sub>3</sub> N <sub>2</sub> O <sub>2</sub>	192.10	Not specified	A carboxylic acid derivative.

Carboxylic  
Acid

Synblock[7] ]	2-(Chloromet yl)-4-(trifluorome thyl)pyrimid ine	944905- 91-3	$C_6H_4ClF_3N$ 2	196.56	$\geq 98\%$	A chlorometh yl derivative.
MySkinRec ipes[8]	4-(Trifluorom ethyl)pyrimid ine	136547- 16-5	$C_5H_3F_3N_2$	148.09	$\geq 98\%$	Available in research quantities.
Lab Pro Inc.[9]	2-Hydrazino- 4-(trifluorome thyl)pyrimid ine	197305- 97-8	$C_5H_5F_3N_4$	178.12	Min. 98.0% (GC)	A hydrazino derivative.

## Synthesis of Trifluoromethylpyrimidine Derivatives: An Experimental Protocol

The synthesis of trifluoromethylpyrimidine derivatives is a cornerstone for the development of novel bioactive molecules. A general and effective method involves a multi-step process starting from readily available building blocks. The following protocol is a representative example of a synthetic route to obtain functionalized trifluoromethylpyrimidines.[10]

### Step 1: Ring Closure Reaction to form 2-Hydroxy-4-(trifluoromethyl)pyrimidine

- A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent), urea (1.2 equivalents), and acetic acid is heated at reflux for 8 hours.
- The reaction mixture is then cooled to room temperature.

- The resulting solid precipitate is collected by filtration, washed with water, and dried to yield the intermediate, **2-hydroxy-4-(trifluoromethyl)pyrimidine**.

#### Step 2: Chlorination to form **2-Chloro-4-(trifluoromethyl)pyrimidine**

- The 2-hydroxy-**4-(trifluoromethyl)pyrimidine** intermediate (1.0 equivalent) is added to phosphorus oxychloride ( $\text{POCl}_3$ ) (5.0 equivalents).
- The mixture is heated at reflux for 4 hours.
- Excess  $\text{POCl}_3$  is removed under reduced pressure.
- The residue is carefully poured onto ice water.
- The resulting precipitate is filtered, washed with cold water, and dried to afford **2-chloro-4-(trifluoromethyl)pyrimidine**.

#### Step 3: Nucleophilic Substitution

- A solution of a substituted phenol (1.0 equivalent) and potassium carbonate ( $\text{K}_2\text{CO}_3$ ) (2.0 equivalents) in N,N-dimethylformamide (DMF) is stirred at room temperature for 30 minutes.
- The 2-chloro-**4-(trifluoromethyl)pyrimidine** intermediate (1.2 equivalents) is added to the mixture.
- The reaction mixture is stirred at  $80^\circ\text{C}$  for 5-8 hours, with progress monitored by thin-layer chromatography (TLC).
- Upon completion, the mixture is poured into water and extracted with ethyl acetate.

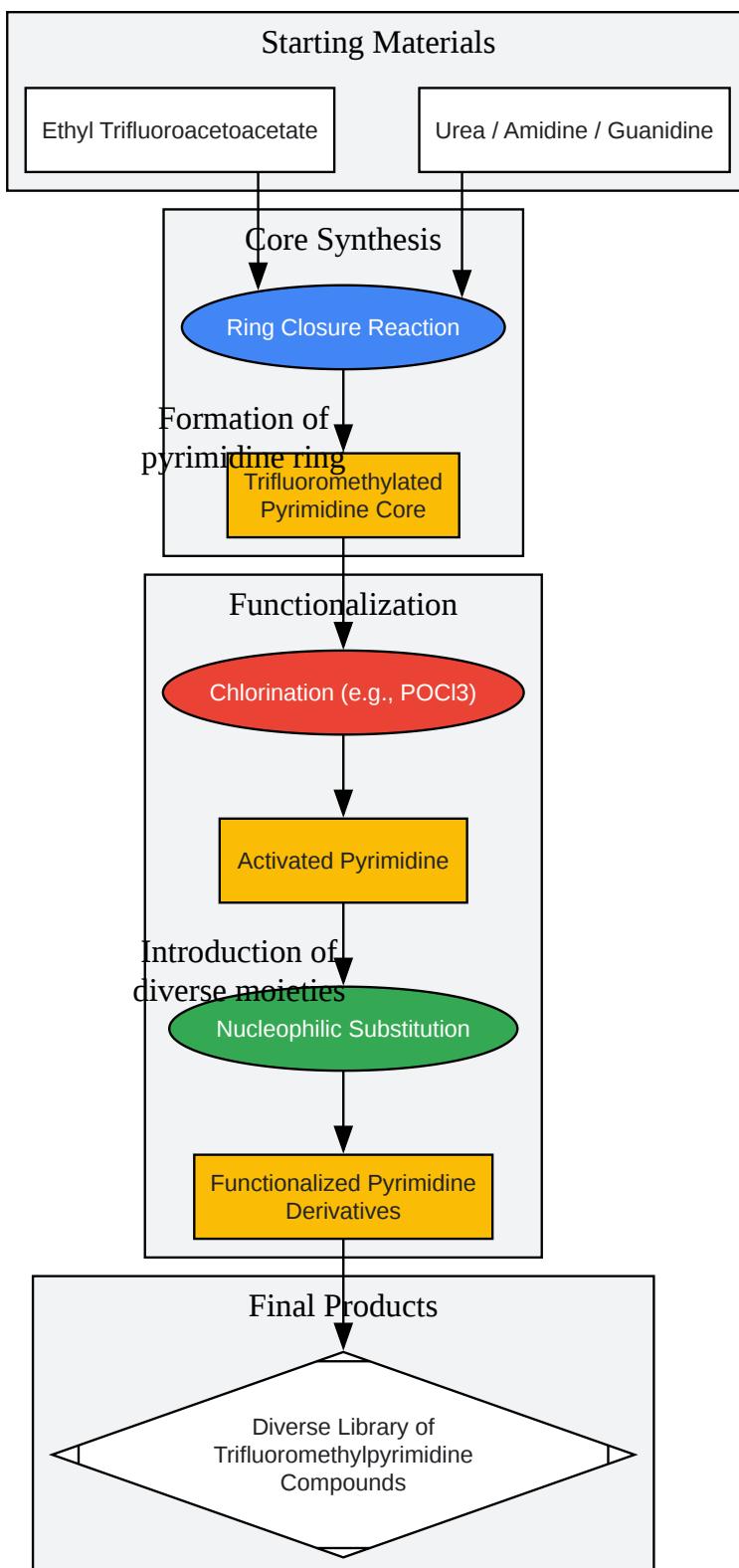
#### Step 4: Amide Coupling

- To a solution of the appropriate carboxylic acid (1.2 equivalents) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
- The mixture is stirred at room temperature for 30 minutes.

- The product from the previous substitution step (1.0 equivalent) is added.
- The reaction is stirred for an additional 10-16 hours at room temperature.
- The reaction mixture is diluted with DCM, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
- The final product is purified by column chromatography.

## Visualizing the Synthetic Workflow

The general synthetic pathway for creating a library of trifluoromethylpyrimidine derivatives can be visualized as a logical workflow, starting from basic precursors and proceeding through key chemical transformations.



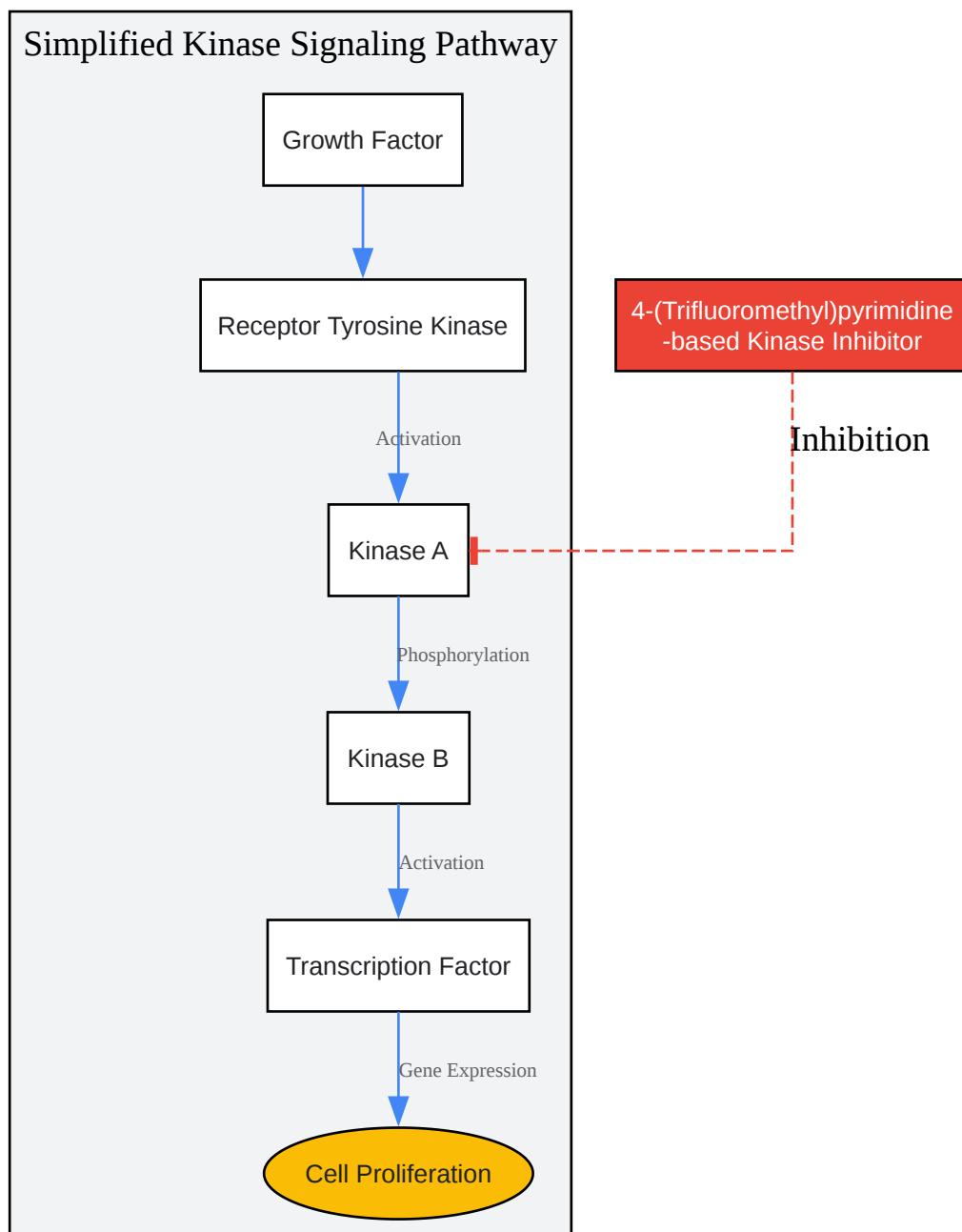
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Caption: General synthetic workflow for trifluoromethylpyrimidine derivatives.

## Signaling Pathway Involvement

While **4-(Trifluoromethyl)pyrimidine** itself is primarily a synthetic building block, its derivatives have been investigated for their roles in modulating various biological signaling pathways. The trifluoromethyl group is often incorporated into molecules designed to inhibit specific enzymes or receptors. For instance, pyrimidine derivatives are common scaffolds in the design of kinase inhibitors, which play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. The development of novel trifluoromethylpyrimidine derivatives continues to be an active area of research for targeting pathways implicated in cancer, inflammation, and infectious diseases.

The following diagram illustrates a simplified, hypothetical signaling pathway where a trifluoromethylpyrimidine-based inhibitor might act.



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Caption: Hypothetical inhibition of a kinase signaling pathway.

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